molecular formula C6H15NO B13768849 Trimethylallylammonium hydroxide CAS No. 503-34-4

Trimethylallylammonium hydroxide

Cat. No.: B13768849
CAS No.: 503-34-4
M. Wt: 117.19 g/mol
InChI Key: JHNLSXMXTIQPSC-UHFFFAOYSA-M
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Description

Trimethylallylammonium hydroxide is a quaternary ammonium compound with the molecular formula C6H15NO. It is a colorless, water-soluble compound that is commonly used in various industrial and research applications due to its strong basic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylallylammonium hydroxide can be synthesized through the reaction of trimethylamine with allyl chloride, followed by the addition of a hydroxide source such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_2\text{=CH-CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} ] [ \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{OH} + \text{NaCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethylallylammonium hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products

    Oxidation: Produces oxides and hydroxides.

    Reduction: Produces amines.

    Substitution: Produces substituted ammonium compounds.

Scientific Research Applications

Trimethylallylammonium hydroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a strong base in organic synthesis and catalysis.

    Biology: Used in the preparation of biological buffers and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trimethylallylammonium hydroxide involves its strong basic properties, which allow it to deprotonate various substrates. This deprotonation can lead to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium hydroxide: Similar in structure but lacks the allyl group.

    Tetraethylammonium hydroxide: Similar in structure but has ethyl groups instead of methyl groups.

    Tetrabutylammonium hydroxide: Similar in structure but has butyl groups instead of methyl groups.

Uniqueness

Trimethylallylammonium hydroxide is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other quaternary ammonium hydroxides. This makes it particularly useful in specific applications where the allyl group can participate in additional chemical reactions.

Properties

CAS No.

503-34-4

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

trimethyl(prop-2-enyl)azanium;hydroxide

InChI

InChI=1S/C6H14N.H2O/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H2/q+1;/p-1

InChI Key

JHNLSXMXTIQPSC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC=C.[OH-]

Origin of Product

United States

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